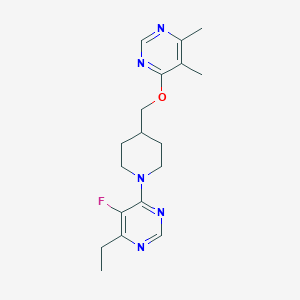

4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-ethyl-5-fluoropyrimidine

Description

This compound features a pyrimidine core substituted with an ethyl group at position 6 and a fluorine atom at position 3. The piperidin-1-yl group at position 4 is further modified with a (5,6-dimethylpyrimidin-4-yl)oxymethyl moiety.

Properties

IUPAC Name |

4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FN5O/c1-4-15-16(19)17(22-11-21-15)24-7-5-14(6-8-24)9-25-18-12(2)13(3)20-10-23-18/h10-11,14H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIORZZUDBPBKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)N2CCC(CC2)COC3=NC=NC(=C3C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-ethyl-5-fluoropyrimidine is a synthetic organic molecule notable for its complex structure, which includes a piperidine ring and a pyrimidine moiety. This structural complexity suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 345.42 g/mol. The presence of multiple functional groups indicates diverse reactivity and potential interactions with biological targets.

Key Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | A six-membered saturated nitrogen-containing ring that often contributes to biological activity. |

| Pyrimidine Moiety | A heterocyclic compound known for various biological activities, including enzyme inhibition and receptor modulation. |

| Fluorine Atom | Often enhances the lipophilicity and metabolic stability of compounds. |

| Dimethyl Substituent | May influence binding affinity to biological targets. |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including protecting group strategies to prevent unwanted reactions at specific sites. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity.

The mechanism of action for 4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-ethyl-5-fluoropyrimidine likely involves interactions with specific biological targets such as enzymes or receptors. Computational methods like PASS (Prediction of Activity Spectra for Substances) can predict its biological activity based on structural features.

Potential Therapeutic Applications

- Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.

- Antimicrobial Properties : The heterocyclic nature may confer antimicrobial effects.

- Neurological Applications : The piperidine component suggests potential use in treating neurological disorders.

Case Studies

Several studies have examined compounds structurally related to 4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-ethyl-5-fluoropyrimidine , demonstrating various biological activities:

- Antiproliferative Effects : Research on chloroethyl pyrimidine nucleosides indicated significant inhibition of cell proliferation and migration in carcinoma cell lines .

- Antiplasmodial Activity : Ferrocene-pyrimidine conjugates demonstrated promising results against malaria parasites .

- Immunomodulatory Effects : Pyrimethamine, a related pyrimidine derivative, has been shown to induce apoptosis in activated lymphocytes, suggesting potential immunomodulatory applications .

Stability and Reactivity

The stability of 4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-ethyl-5-fluoropyrimidine under various conditions (e.g., pH, temperature) is crucial for its application in drug development. Expected stability characteristics typical of heterocyclic compounds should be evaluated experimentally.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperidine ring connected to a pyrimidine moiety, which is known for its biological significance. The synthesis of this compound typically involves multi-step organic reactions aimed at achieving high yields and purity. A potential synthetic route may include:

- Formation of the piperidine derivative : This involves the reaction of appropriate amines with aldehydes or ketones.

- Pyrimidine coupling : The introduction of the pyrimidine moiety can be achieved through cyclization reactions involving suitable precursors.

- Functional group modifications : Further reactions may introduce substituents like fluorine or ethyl groups to enhance biological activity.

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

- Enzyme inhibition : Many derivatives have been explored for their potential as enzyme inhibitors, which can be crucial in drug development.

- Receptor modulation : The compound may interact with various receptors, leading to therapeutic effects in treating diseases.

In Vitro Studies

Preliminary studies using computational methods like PASS (Prediction of Activity Spectra for Substances) suggest that this compound could possess notable biological activity based on its structural characteristics. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylpyridine | Similar pyridine structure | Antimicrobial properties |

| 5-Fluoroindole | Indole structure with fluorine substitution | Anticancer activity |

| 1-(4-Pyridyl)-3-methylurea | Contains pyridine and urea | Antidiabetic effects |

These compounds illustrate variations in substituents that can significantly affect biological activity. The unique combination of trifluoromethyl and pyrimidine groups in the target compound may confer distinct pharmacological properties not observed in others .

Therapeutic Applications

The therapeutic potential of 4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-ethyl-5-fluoropyrimidine has been evaluated in several studies:

- Anticancer Activity : Compounds derived from similar structures have shown promising results against various cancer cell lines, such as melanoma and breast cancer. For example, derivatives were tested using the MTT assay against Hep-2 laryngeal carcinoma cells, demonstrating strong cytotoxicity .

- Antifungal Properties : Studies have indicated that related pyrimidine derivatives exhibit antifungal activities against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. These findings suggest potential applications in agricultural settings .

- Insecticidal Activity : Certain derivatives have also been evaluated for their insecticidal properties against agricultural pests, indicating a dual application in both pharmaceutical and agricultural sectors .

Case Studies

Several case studies highlight the applications of similar compounds:

- Study on Pyrimidine Derivatives : A study synthesized a series of novel trifluoromethyl pyrimidine derivatives and evaluated their antifungal, insecticidal, and anticancer properties. Some compounds showed significant antifungal activity at concentrations as low as 50 µg/ml .

- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions of these compounds with target proteins, providing insights into their mechanisms of action .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Fluorine’s Role : The 5-fluorine in the target compound likely enhances metabolic stability and binding affinity through electronegative effects, as seen in other fluorinated pyrimidines .

- Piperidine Flexibility : The (5,6-dimethylpyrimidin-4-yl)oxy-methyl group on piperidine may confer unique spatial orientation, improving target engagement compared to rigid analogs like oxadiazole derivatives .

- Ethyl vs. Methyl Substituents : The ethyl group at position 6 could increase lipophilicity, enhancing membrane permeability relative to methyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.